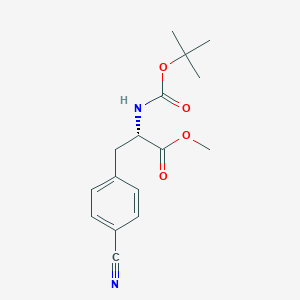
(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-cyanophenyl)propanoate
説明
(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-cyanophenyl)propanoate is a useful research compound. Its molecular formula is C16H20N2O4 and its molecular weight is 304.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-cyanophenyl)propanoate, often referred to by its chemical structure or CAS number, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- CAS Number : 949894-57-9
- Molecular Formula : C18H23N2O5
- Molecular Weight : 341.38 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological pathways. It is known to act as a prodrug , which means it is metabolized into an active form that exerts pharmacological effects. The compound's structure allows it to interact with specific receptors or enzymes, influencing processes such as cell proliferation and apoptosis.
Antitumor Activity
Research has indicated that this compound exhibits antitumor properties . A study demonstrated its effectiveness in inhibiting tumor growth in various cancer models. The compound's mechanism involves the modulation of signaling pathways related to cell survival and proliferation.
Inhibition of Enzymatic Activity
The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it may affect the activity of serine proteases and other enzymes critical for cancer cell metabolism. This inhibition can lead to reduced tumor growth and enhanced apoptosis in cancer cells.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antitumor Activity | Inhibition of tumor growth | |
| Enzyme Inhibition | Reduced activity of serine proteases | |
| Apoptosis Induction | Increased apoptotic cell death |
Case Studies
-
Study on Antitumor Effects :
A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The IC50 values were calculated, showing effective concentrations for therapeutic applications. -
Mechanistic Insights :
Another investigation into the compound’s mechanism revealed that it activates apoptotic pathways through the upregulation of pro-apoptotic proteins while downregulating anti-apoptotic factors. This dual action enhances its potential as an anticancer agent.
科学的研究の応用
Drug Development
(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-cyanophenyl)propanoate has been investigated for its potential as a precursor in the synthesis of bioactive compounds. Its derivatives are being explored for their pharmacological properties, particularly in the development of new drugs targeting various diseases.
Peptide Synthesis
The Boc protecting group allows for selective deprotection during peptide synthesis. This compound serves as an important intermediate in the synthesis of peptides that exhibit biological activity, including those that can act as enzyme inhibitors or receptor ligands.
Inhibitory Activity
Research has indicated that derivatives of this compound demonstrate inhibitory activity against specific enzymes involved in disease pathways. For instance, studies have shown that certain analogs can inhibit proteases linked to cancer progression, making them potential candidates for anticancer therapies.
Antiviral Properties
In vitro studies have suggested that some derivatives exhibit antiviral properties against various viruses, including HIV and influenza. The mechanism involves interference with viral replication processes, thus highlighting the compound's potential as a therapeutic agent.
Table of Comparative Applications
特性
IUPAC Name |
methyl (2S)-3-(4-cyanophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4/c1-16(2,3)22-15(20)18-13(14(19)21-4)9-11-5-7-12(10-17)8-6-11/h5-8,13H,9H2,1-4H3,(H,18,20)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUVCCKINWBIXOP-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C#N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)C#N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















